Tyr-gly-gly-phe-leu-arg

Descripción

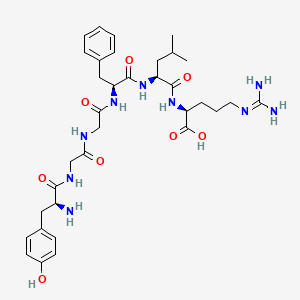

Structure

2D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H49N9O8/c1-20(2)15-26(31(48)42-25(33(50)51)9-6-14-38-34(36)37)43-32(49)27(17-21-7-4-3-5-8-21)41-29(46)19-39-28(45)18-40-30(47)24(35)16-22-10-12-23(44)13-11-22/h3-5,7-8,10-13,20,24-27,44H,6,9,14-19,35H2,1-2H3,(H,39,45)(H,40,47)(H,41,46)(H,42,48)(H,43,49)(H,50,51)(H4,36,37,38)/t24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBHHEXPXBRSKB-FWEHEUNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H49N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90996605 | |

| Record name | N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75106-70-6 | |

| Record name | Enkephalin-leu, arg(6)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075106706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90996605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DYNORPHIN A 1-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1PIQ8ZW62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Structure and Conformational Dynamics of Tyr Gly Gly Phe Leu Arg

Primary Sequence Determinants of Peptide Functionality

Tyrosine (Tyr) at the N-terminus possesses a large aromatic side chain with a hydroxyl group. This enables it to participate in hydrophobic and aromatic stacking interactions, as well as forming hydrogen bonds. rsc.org The tyrosine hydroxyl group can also be a site for post-translational modifications like phosphorylation, which can modulate peptide activity.

Glycine (B1666218) (Gly) appears at the second and third positions. Lacking a side chain, glycine residues provide a high degree of rotational freedom to the peptide backbone. This Gly-Gly motif acts as a flexible linker, allowing the peptide to adopt a wide range of conformations necessary for binding to its target receptors. frontiersin.org

Phenylalanine (Phe) at the fourth position contains a hydrophobic aromatic ring. This residue is crucial for binding, often fitting into hydrophobic pockets of receptors through aromatic and hydrophobic interactions. rsc.org

Arginine (Arg) at the C-terminus is a basic amino acid, carrying a positive charge at physiological pH. The guanidinium (B1211019) group of arginine is a key player in forming strong electrostatic interactions, such as salt bridges with negatively charged residues on receptor surfaces. nih.gov

| Amino Acid | Position | Key Characteristics | Potential Interactions |

| Tyrosine (Tyr) | 1 | Aromatic, Hydroxyl group | Hydrophobic, Hydrogen bonding, Aromatic stacking |

| Glycine (Gly) | 2 | No side chain | High conformational flexibility |

| Glycine (Gly) | 3 | No side chain | High conformational flexibility |

| Phenylalanine (Phe) | 4 | Aromatic, Hydrophobic | Hydrophobic, Aromatic stacking |

| Leucine (B10760876) (Leu) | 5 | Aliphatic, Hydrophobic | Hydrophobic interactions |

| Arginine (Arg) | 6 | Basic, Positively charged | Electrostatic interactions (Salt bridges), Hydrogen bonding |

Advanced Biophysical Techniques for Secondary and Tertiary Structure Elucidation

Due to its flexibility, a single static structure cannot adequately describe Tyr-Gly-Gly-Phe-Leu-Arg. Instead, it exists as an ensemble of interconverting conformations in solution. Various biophysical techniques are employed to characterize this conformational ensemble.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing atomic-level resolution. For flexible peptides like this compound, 1H-NMR experiments can provide detailed information about the average conformation and dynamics. nih.govresearchgate.net

Key NMR parameters used in conformational analysis include:

Chemical Shifts: The resonance frequency of each proton is sensitive to its local electronic environment, providing initial clues about the secondary structure.

Coupling Constants (J-couplings): These provide information about dihedral angles within the peptide backbone and side chains.

Nuclear Overhauser Effect (NOE): The NOE provides information about through-space distances between protons that are close to each other (typically within 5 Å), which is critical for defining the tertiary fold of the peptide. vanderbilt.edu

Studies on related peptides have successfully used these NMR techniques to elucidate solution-state structures and monitor interactions with other molecules. nih.govrsc.org

α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

β-sheets exhibit a negative band near 218 nm and a positive band near 195 nm.

Random coil or disordered structures are characterized by a strong negative band near 200 nm.

For a short and flexible peptide like this compound, the CD spectrum in an aqueous buffer is likely to be dominated by a random coil signature, reflecting an ensemble of multiple, rapidly interconverting conformations. researchgate.netgoogle.com Changes in the CD spectrum upon introduction of a membrane-mimetic environment or a receptor can indicate a conformational shift towards a more ordered structure upon binding.

Fourier Transform Infrared (FTIR) spectroscopy measures the vibrations of chemical bonds within a molecule. For peptides, the amide bands are particularly useful for analyzing secondary structure and hydrogen bonding patterns. mdpi.commtu.edu

Amide I band (1600-1700 cm⁻¹): Arises mainly from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to secondary structure; for example, α-helices typically absorb around 1650-1658 cm⁻¹, β-sheets around 1620-1640 cm⁻¹, and random coils around 1640-1645 cm⁻¹.

Amide II band (1510-1580 cm⁻¹): Results from a combination of N-H in-plane bending and C-N stretching.

FTIR can be used to study the conformation of this compound in various environments, including in the solid state or when interacting with lipid membranes, providing complementary information to CD and NMR spectroscopy. pnas.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Computational Modeling of Peptide Conformation and Flexibility

Computational techniques are essential for bridging the gap between the static pictures from experimental methods and the inherently dynamic nature of flexible peptides.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed, time-resolved view of its conformational flexibility. d-nb.info Given that the peptide is too flexible for straightforward 3D conformer generation in databases like PubChem, MD simulations are a critical tool. nih.gov

In a typical MD simulation of this peptide, a starting structure is placed in a simulated aqueous environment, and the forces on every atom are calculated using a force field. Newton's equations of motion are then solved to simulate the trajectory of the atoms over time, typically on the nanosecond to microsecond timescale.

These simulations allow researchers to:

Explore the conformational energy landscape to identify the most stable and populated conformational states.

Analyze the dynamic range of motion of the backbone and side chains.

Identify and quantify transient intramolecular hydrogen bonds and salt bridges that stabilize certain conformations.

| Technique | Information Provided |

| NMR Spectroscopy | Atomic-resolution 3D structure in solution, inter-proton distances, dihedral angles, and dynamics. vanderbilt.edu |

| CD Spectroscopy | Estimation of the average secondary structure content (α-helix, β-sheet, random coil). researchgate.net |

| FTIR Spectroscopy | Information on backbone conformation and hydrogen bonding patterns via amide bond vibrations. mdpi.commtu.edu |

| MD Simulations | Time-resolved motion of all atoms, conformational landscape, and identification of transient interactions. d-nb.info |

Structure Activity Relationship Sar Studies of Tyr Gly Gly Phe Leu Arg and Its Analogs

Role of Individual Amino Acid Residues in Modulating Bioactivity

The N-terminal tyrosine (Tyr) residue is paramount for the opioid activity of many related peptides. Its phenolic hydroxyl group is considered a crucial pharmacophoric element, engaging in key interactions with opioid receptors. nih.gov Removal of the N-terminal tyrosine has been shown to abolish the biological activity of dynorphin-related peptides. pnas.org

Substitutions at the N-terminal Tyr position have been explored to enhance receptor affinity and selectivity. For instance, replacing Tyr with 2',6'-dimethyltyrosine (Dmt) has been shown to improve opioid receptor affinity and biological activity. nih.gov However, such substitutions can sometimes lead to poor receptor selectivity. nih.govnih.gov Interestingly, the substitution of Tyr with 2',6'-dimethylphenylalanine (Dmp), an unnatural amino acid lacking the phenolic hydroxyl group, can result in analogs with unexpectedly high affinity and superior receptor selectivity compared to Dmt substitutions. nih.govnih.gov

The phenylalanine (Phe) residue at position 4 is another critical aromatic amino acid. nih.gov It contributes to the hydrophobic interactions necessary for receptor binding. mdpi.com Substitutions at this position can significantly impact activity.

The two consecutive glycine (B1666218) (Gly) residues at positions 2 and 3 form a flexible linker region within the peptide. nih.gov This flexibility is not merely a passive structural feature; it allows the peptide to adopt the specific conformations required for effective receptor binding. The unique conformational flexibility of glycine, which lacks a side chain, permits it to occupy structural spaces forbidden to other amino acids, such as in tight turns.

Substitution of these glycine residues can have profound effects. For instance, replacing the Gly at position 2 with a D-alanine (D-Ala) can reduce the potency of dynorphin (B1627789) analogs, suggesting that the original flexibility is optimal for interaction with certain receptors. pnas.org The Gly-Gly sequence is part of the "message" sequence responsible for the biological activity of many opioid peptides. mdpi.com

The leucine (B10760876) (Leu) at position 5 and the arginine (Arg) at position 6 are key components of the "address" sequence, which is largely responsible for receptor selectivity. mdpi.com The hydrophobic nature of leucine is important for interactions with the receptor. mdpi.com

The C-terminal arginine residue, with its basic side chain, plays a significant role in binding affinity and receptor specificity. nih.gov Studies on dynorphin fragments have demonstrated that basic amino acid residues, particularly arginine, are crucial for high potency. pnas.org The Arg residue can mediate interactions with negatively charged molecules, such as those on cell membranes. The C-terminal Arg-Phe sequence has been identified as essential for the cardiovascular bioactivity of related peptides. nih.gov

Glycine Residues in Flexible Linker Regions

Rational Design and Synthesis of Modified Tyr-Gly-Gly-Phe-Leu-Arg Analogs

Building on the insights from SAR studies, researchers have rationally designed and synthesized modified analogs of this compound to improve their therapeutic potential. Key strategies include introducing D-amino acids and modifying the N- and C-termini.

A major challenge with peptide-based drugs is their rapid degradation by proteases in the body. researchgate.net A common and effective strategy to overcome this is the substitution of L-amino acids with their D-isomers. D-amino acid substitutions can significantly enhance the stability of peptides in serum. nih.gov

Modifications at the N- and C-termini of the peptide are another powerful tool for enhancing stability and modulating activity. researchgate.net

N-Terminal Modifications:

Acetylation: N-terminal acetylation can protect the peptide from degradation by aminopeptidases. nih.gov

Alkylation: Methylation of the N-terminal amino group can have varied effects, sometimes increasing potency depending on the specific peptide and assay. annualreviews.org

Guanidination: The addition of an N-terminal Nα-guanidyl group can enhance stability, lipophilicity, and potency. mdpi.com

C-Terminal Modifications:

Amidation: C-terminal amidation is a common strategy to increase stability by preventing cleavage by carboxypeptidases.

Esterification: Methyl esterification of the C-terminus has been shown to enhance the potency of some dynorphin fragments. pnas.org

These derivatizations, often combined with D-amino acid substitutions, have led to the development of potent and stable analogs of this compound with improved pharmacological profiles. researchgate.net

Data Tables

Table 1: Effects of N-Terminal Tyrosine and Phenylalanine Substitutions on Opioid Peptide Analogs This table is a representative summary based on general findings in the field and may not reflect the exact values for this compound itself.

| Substitution Position | Original Residue | Substituted Residue | General Effect on Activity/Affinity | General Effect on Selectivity |

|---|---|---|---|---|

| 1 | Tyr | Dmp | Often maintained or slightly decreased | Often improved |

| 1 | Tyr | Dmt | Often improved | Often decreased |

Table 2: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| This compound | |

| Dynorphin A | |

| 2',6'-dimethyltyrosine | Dmt |

| 2',6'-dimethylphenylalanine | Dmp |

Peptide Cyclization and Backbone Modifications

Linear peptides like this compound are often characterized by high conformational flexibility, which can lead to poor receptor selectivity as they can adapt their shape to bind to multiple receptor subtypes. scispace.com Furthermore, they are susceptible to rapid degradation by peptidases in the body. researchgate.net Peptide cyclization and backbone modifications are two key strategies employed to overcome these limitations.

Peptide Cyclization

Constraining the peptide's structure by cyclization reduces its conformational freedom. This pre-organization of the molecule into a more rigid structure can decrease the entropic penalty of binding to its receptor, potentially leading to a significant increase in affinity and selectivity. scispace.comresearchgate.net Cyclization can be achieved through various chemical strategies, including the formation of amide (lactam) bonds, disulfide bridges, or carbon-carbon bonds. scispace.comresearchgate.net

One prominent method is lactam bridge formation, where the side chains of acidic and basic amino acids (e.g., Aspartic acid and Diaminopropionic acid) are linked. This approach was used in the development of zyklophin, a potent and selective kappa opioid receptor (KOR) antagonist derived from dynorphin A. nih.gov Studies on cyclic dynorphin A-(1-11)NH2 analogs have shown that the position and stereochemistry of the residues involved in the cyclization dramatically influence receptor affinity and selectivity. For instance, replacing L-Leu at position 5 with a D-Asp residue for cyclization significantly impacts KOR affinity. nih.gov

Another technique is ring-closing metathesis (RCM), which creates a carbon-carbon double bond to bridge two amino acid side chains. This has been successfully used to cyclize dynorphin A-(1-11) analogs, resulting in potent KOR agonists. scispace.com The configuration of the resulting double bond (cis or trans) can also have a substantial effect on the opioid receptor affinity and potency. scispace.com

Table 1: Examples of Cyclization Modifications on Dynorphin A Analogs

| Parent Peptide | Cyclization Strategy | Modified Residues | Resulting Analog Example | Key Finding | Reference |

|---|---|---|---|---|---|

| Dynorphin A-(1-11)NH2 | Lactam Bridge | D-Asp5, Dap(Ac)8 | [N-benzyl-Tyr¹, cyclo(D-Asp⁵,Dap⁸)]dynorphin A(1-11)NH₂ (zyklophin) | Created a potent and selective KOR antagonist. | nih.gov |

| Dynorphin A-(1-11)NH2 | Ring-Closing Metathesis (RCM) | Allylglycine at positions 5 and 8 | H-Tyr-Gly-Gly-Phe-c[D-Agly-Arg-Arg-L-Agly]-Arg-Pro-Lys-NH₂ | Produced potent KOR agonists; double bond geometry influenced affinity. | scispace.com |

Backbone Modifications

Modifications to the peptide backbone itself, rather than just the side chains, represent another avenue for improving pharmacological properties. A common modification is N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond. google.com This can protect the peptide from enzymatic degradation without significantly altering receptor affinity. google.com For instance, N-methylation of Glycine at position 2 in some peptides has been shown to prevent proteolytic degradation from the N-terminus. google.com

Another approach involves replacing standard amino acids with non-natural ones, such as D-amino acids or N-alkylated amino acids. frontiersin.orgresearchgate.net The incorporation of a D-amino acid at the second position of dermorphin (B549996) analogs, for example, is critical for mu-opioid receptor (MOR) agonist activity. mdpi.com N-alkylated amino acids can serve a dual purpose: they can provide resistance to degradation and also contain functional groups that can be used for cyclization, thereby leaving the crucial pharmacophoric side chains unmodified. frontiersin.org This strategy has been applied to design backbone-cyclic analogs of the tetrapeptide Tyr-Arg-Phe-Sar (TAPS), where the α-nitrogen of an arginine residue is alkylated with a chain used for cyclization. frontiersin.orgresearchgate.net

Topographical and Pharmacophoric Mapping for Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, aiming to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) in a molecule that is responsible for its biological activity. nih.govnih.gov For opioid peptides like this compound, the key pharmacophoric residues are generally recognized as the N-terminal Tyrosine (Tyr) and the Phenylalanine (Phe) at position 4. mdpi.commdpi.com

The critical features of this pharmacophore include:

The N-terminal amino group of Tyr: A positive charge at this position is crucial for interaction with the opioid receptors.

The phenolic hydroxyl group of Tyr: This group often acts as a hydrogen bond donor.

The aromatic ring of Tyr: This participates in hydrophobic interactions with the receptor.

The aromatic ring of Phe: This second hydrophobic region is also essential for binding.

The relative spatial orientation and distance between the two aromatic rings of Tyr and Phe are critical determinants of receptor subtype selectivity. mdpi.com It is generally understood that a longer distance between these pharmacophoric elements is preferred for MOR binding, while a shorter distance is favored for delta-opioid receptor (DOR) binding. mdpi.com

Computational methods, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling, are used to build and refine these pharmacophore models. nih.govnih.gov These models are generated by aligning a set of molecules with known biological activities and identifying the common structural features that correlate with high affinity or potency. nih.gov The resulting pharmacophore hypothesis can then be used as a 3D query to screen virtual libraries of compounds to identify new potential ligands. nih.gov

Table 2: Key Pharmacophoric Features of Opioid Peptides

| Pharmacophoric Feature | Amino Acid Residue | Functional Group | Putative Interaction Type | Importance | Reference |

|---|---|---|---|---|---|

| Cationic Center | Tyrosine (Tyr¹) | Nα-amino group | Ionic Interaction, Hydrogen Bond | Receptor Recognition & Activation | mdpi.com |

| Hydrogen Bond Donor | Tyrosine (Tyr¹) | Phenolic hydroxyl group | Hydrogen Bonding | Receptor Binding | mdpi.com |

| Hydrophobic/Aromatic Site 1 | Tyrosine (Tyr¹) | Aromatic side chain | Hydrophobic/π-π Stacking | Receptor Binding | mdpi.commdpi.com |

By understanding the precise topographical and electronic requirements of the opioid receptors through such mapping, medicinal chemists can design novel ligands. This includes modifying the peptide backbone to correctly orient the key pharmacophoric groups or designing non-peptide small molecules (peptidomimetics) that mimic this essential 3D arrangement, leading to compounds with enhanced therapeutic profiles. ekb.eg

Receptor Interaction and Molecular Pharmacology of Tyr Gly Gly Phe Leu Arg

Identification and Characterization of Cognate Receptors

Opioid Receptor Subtype (μ, δ, κ) Binding Profiles and Selectivity

Tyr-Gly-Gly-Phe-Leu-Arg, as a fragment of dynorphin (B1627789) A, is recognized by all three major subtypes of opioid receptors: mu (μ), delta (δ), and kappa (κ). nih.govmdpi.comsemanticscholar.org Dynorphin A itself, and its longer fragments, exhibit a preference for the kappa-opioid receptor (KOR), but also bind with high affinity to mu (MOR) and delta (DOR) receptors. mdpi.comnih.govresearchgate.net The N-terminal sequence Tyr-Gly-Gly-Phe is a common motif in many endogenous opioid peptides and is crucial for their opioid activity. nih.govsemanticscholar.orgmdpi.com The addition of basic residues, such as arginine (Arg) in the C-terminal region of dynorphin fragments, is known to influence their affinity for the κ-receptor. tandfonline.com

While Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) shows a moderate preference for the δ-opioid receptor over the μ-opioid receptor and has insignificant interaction with the κ-opioid receptor, the addition of the arginine residue in this compound alters this selectivity profile. biorxiv.org Generally, endogenous opioid peptides can interact with multiple receptor subtypes. For instance, β-endorphin binds with high affinity to both μ and δ receptors, while enkephalins have a higher affinity for δ and μ receptors with negligible affinity for κ receptors. researchgate.net Dynorphins, including this compound, are considered endogenous ligands for the KOR but also bind to MOR and DOR with high affinity. nih.govmdpi.comsemanticscholar.org

Exploration of Non-Opioid Receptor and Ion Channel Interactions

While the primary targets of this compound are opioid receptors, some studies have suggested that dynorphin A and its fragments can have neuroexcitatory effects through non-opioid receptors, including bradykinin (B550075) receptors. nih.gov Peptides with similar structural motifs are known to interact with various G-protein coupled receptors (GPCRs) and ion channels, playing roles in diverse physiological processes. However, specific, high-affinity interactions of this compound with non-opioid receptors or ion channels are not as well-characterized as its opioid receptor binding.

Quantitative Ligand-Receptor Binding Studies

Equilibrium Binding Kinetics and Affinity Constants (K_i, K_d) in Membrane Preparations

Quantitative binding assays using radiolabeled ligands are employed to determine the affinity of peptides like this compound for different opioid receptor subtypes. These studies typically measure the inhibition constant (K_i) or the dissociation constant (K_d), which are inversely proportional to the binding affinity.

While specific K_i or K_d values for the hexapeptide this compound are not consistently reported across a wide range of studies, data for related endogenous opioid peptides provide a comparative context. For instance, Leu-enkephalin has a K_i of approximately 0.9 nM for the δ-opioid receptor and 1.9 nM for the μ-opioid receptor. biorxiv.org Dynorphin A has been shown to displace [3H]-diprenorphine binding with K_i values in the nanomolar range at all three human opioid receptors (hMOR, hDOR, hKOR). nih.gov Specifically, one study reported a K_i of 0.04 nM for Dynorphin A at the human kappa opioid receptor (hKOR). frontiersin.org

| Compound | Receptor Subtype | Affinity Constant (K_i) |

| Leu-enkephalin | δ-opioid receptor | 0.9 nM |

| μ-opioid receptor | 1.9 nM | |

| Dynorphin A | μ-opioid receptor | Nanomolar range |

| δ-opioid receptor | Nanomolar range | |

| κ-opioid receptor | 0.04 nM |

This table presents a selection of reported binding affinities for related endogenous opioid peptides to provide a comparative context for the potential affinity of this compound.

Receptor Selectivity and Promiscuity Profiling Across Receptor Panels

The selectivity of an opioid peptide refers to its preferential binding to one receptor subtype over others. Dynorphin A, the parent peptide of this compound, is considered to have a modest selectivity for the KOR. nih.gov However, it is also known to be a promiscuous ligand, binding with high affinity to MOR and DOR as well. mdpi.com This promiscuity is a common feature among endogenous opioid peptides. frontiersin.org For example, β-endorphin is considered an endogenous agonist for MOR but also has a high affinity for DOR. nih.govmdpi.comsemanticscholar.org The selectivity of this compound itself is expected to be influenced by the presence of the C-terminal arginine, which generally favors KOR affinity. tandfonline.com

Intracellular Signaling Cascades Mediated by this compound

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. These pathways are primarily mediated by the G_i/G_o family of G-proteins.

The activation of G_i/G_o proteins by opioid receptor agonists typically leads to:

Inhibition of adenylyl cyclase: This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).

Modulation of ion channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release. nih.gov

These signaling events ultimately lead to a reduction in neuronal excitability and the inhibition of neurotransmitter release, which are the molecular mechanisms underlying the physiological effects of opioid peptides. For example, dynorphin A has been shown to induce a potassium current in cells co-expressing opioid receptors and G-protein-activated potassium channels, with EC50 values in the nanomolar range for all three receptor subtypes. nih.gov

G-Protein Coupling and Effector Modulation (e.g., Adenylyl Cyclase Inhibition)

Upon binding of this compound to an opioid receptor, the receptor undergoes a conformational change that facilitates its interaction with intracellular heterotrimeric G-proteins. Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) types, primarily couple to inhibitory G-proteins of the Gi/o family. nih.govresearchgate.net This coupling event triggers the dissociation of the G-protein into its Gα and Gβγ subunits, both of which are active signaling molecules. nih.gov

A canonical downstream effect of Gi/o protein activation is the inhibition of the enzyme adenylyl cyclase (AC). researchgate.net The activated Gαi/o subunit directly interacts with adenylyl cyclase, reducing its enzymatic activity and leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govresearchgate.net This reduction in cAMP levels subsequently decreases the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous cellular proteins. This entire cascade is a primary mechanism through which opioid peptides like this compound exert their inhibitory effects on neuronal function.

Beta-Arrestin Recruitment and Receptor Internalization Pathways

Prolonged or repeated agonist binding to opioid receptors initiates regulatory processes aimed at attenuating the signal, a phenomenon known as desensitization. A key step in this process is the phosphorylation of the receptor's intracellular domains by G-protein coupled receptor kinases (GRKs). annualreviews.org These phosphorylated sites then act as a high-affinity docking platform for β-arrestin proteins (β-arrestin-1 and β-arrestin-2). annualreviews.orgfrontiersin.org

The recruitment of β-arrestin to the receptor has two major consequences. First, it sterically hinders the receptor's ability to couple with G-proteins, effectively uncoupling it from the canonical signaling pathway and contributing to desensitization. annualreviews.org Second, β-arrestin acts as a scaffold protein, initiating a separate wave of signaling and facilitating the internalization of the receptor from the cell surface. mdpi.com This internalization process is often mediated by clathrin-coated pits and subsequent endocytosis. nih.gov Once internalized, the receptor can be dephosphorylated and recycled back to the cell membrane or targeted for degradation. Studies on Leu-enkephalin have shown that its ability to induce μ-opioid receptor internalization is dramatically enhanced when peptidases that would normally degrade it are inhibited, underscoring that sufficient receptor occupancy is required to trigger this process. nih.govnih.govjneurosci.org

Ion Channel Modulation Mechanisms

In addition to modulating adenylyl cyclase, the dissociated G-protein subunits directly modulate the activity of various ion channels, a crucial mechanism for regulating neuronal excitability. nih.govtmc.edu

Potassium (K+) Channels: The Gβγ subunit released upon opioid receptor activation directly binds to and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov This activation increases the efflux of K+ ions from the neuron, leading to hyperpolarization of the cell membrane. This makes the neuron less likely to fire an action potential in response to an excitatory stimulus.

Calcium (Ca2+) Channels: The Gβγ subunit also inhibits the activity of voltage-gated calcium channels (VGCCs), particularly the N-type and P/Q-type channels, which are critical for neurotransmitter release at the presynaptic terminal. researchgate.netbiologie-journal.org By inhibiting these channels, opioid peptides reduce calcium influx upon the arrival of an action potential, thereby decreasing the release of other neurotransmitters. biologie-journal.org

Together, the activation of K+ channels and inhibition of Ca2+ channels by peptides like this compound lead to a powerful inhibitory effect on synaptic transmission.

Agonist and Antagonist Functional Characterization in Isolated Systems

The pharmacological activity of this compound is quantified using a variety of established in vitro assays that measure different aspects of its interaction with opioid receptors and the subsequent cellular responses.

In Vitro Cellular Assays for Functional Activity Quantification

Several robust and specific assays are employed to determine the potency, efficacy, and binding affinity of opioid ligands in controlled laboratory settings. These assays typically use cell lines stably expressing a specific opioid receptor subtype or membranes isolated from these cells or from brain tissue. nih.govmdpi.com

| Assay Type | Principle | Key Parameters Measured |

| Radioligand Binding Assay | Measures the ability of an unlabeled ligand (e.g., this compound) to compete with a radiolabeled ligand for binding to the receptor. | Ki (Inhibition constant): A measure of the ligand's binding affinity. A lower Ki indicates higher affinity. |

| [35S]GTPγS Binding Assay | Quantifies agonist-induced G-protein activation. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. mdpi.compnas.org | EC50 (Half-maximal effective concentration): The concentration of agonist that produces 50% of the maximal response. Emax (Maximum effect): The maximal level of G-protein activation achieved by the agonist. mdpi.com |

| Adenylyl Cyclase (AC) Inhibition Assay | Measures the ability of an agonist to inhibit cAMP production, often after stimulating AC with an agent like forskolin. | IC50 (Half-maximal inhibitory concentration): The concentration of agonist that inhibits cAMP production by 50%. |

| β-Arrestin Recruitment Assay | Uses techniques like bioluminescence resonance energy transfer (BRET) or enzyme complementation (e.g., PathHunter) to measure the recruitment of β-arrestin to the activated receptor. biorxiv.orgresearchgate.net | EC50 and Emax: For the β-arrestin recruitment pathway. |

| Calcium and Potassium Flux Assays | Measures changes in intracellular ion concentrations or membrane potential using fluorescent dyes or electrophysiological techniques (e.g., patch-clamp) to assess the modulation of ion channels. | Changes in fluorescence or electrical current, indicating channel opening or closing. |

These assays allow for a detailed characterization of a ligand's functional profile at each opioid receptor subtype.

Biased Agonism and Functional Selectivity Considerations at G-Protein Coupled Receptors

The classical view of receptor activation has been expanded by the concept of "biased agonism" or "functional selectivity". annualreviews.orgnih.gov This paradigm posits that a GPCR does not simply exist in 'on' and 'off' states, but can adopt multiple active conformations, each stabilized by a different ligand. annualreviews.org These distinct conformations can then preferentially engage with different downstream signaling partners. annualreviews.orgnih.gov For opioid receptors, the most studied form of bias is between the G-protein-mediated signaling pathway and the β-arrestin recruitment pathway. frontiersin.orgnih.gov

A "G-protein biased" agonist would preferentially activate the G-protein pathway (leading to adenylyl cyclase inhibition and ion channel modulation) while only weakly recruiting β-arrestin. annualreviews.org Conversely, a "β-arrestin biased" agonist would favor that pathway. This concept is of immense therapeutic interest, as it's hypothesized that the desired analgesic effects of opioids are primarily mediated by G-protein signaling, while some major side effects might be linked to the β-arrestin pathway. frontiersin.orgbiorxiv.org

Endogenous opioid peptides themselves can act as biased agonists. pnas.orgnih.gov Systematic studies of various endogenous peptides have revealed that they can display distinct "bias profiles," favoring particular signaling pathways at the different opioid receptors. pnas.orgnih.gov For instance, studies on Leu-enkephalin and its analogs have shown that modifications to the peptide structure can alter the balance between G-protein activation and β-arrestin recruitment, providing tools to explore the consequences of this signaling bias. biorxiv.orgbiorxiv.orgacs.org The specific functional selectivity profile of this compound would depend on how its structure stabilizes a particular conformation of the opioid receptors it binds to, thereby dictating the specific balance of intracellular signals it elicits.

Biosynthesis, Enzymatic Degradation, and Metabolic Pathways of Tyr Gly Gly Phe Leu Arg

Precursor Identification and Proteolytic Processing Mechanisms

The biosynthesis of Tyr-Gly-Gly-Phe-Leu-Arg is a multi-step process involving the creation of large polypeptide precursors that undergo a series of enzymatic cleavages.

This compound originates from the proteolytic processing of two primary precursor proteins: proenkephalin (also known as proenkephalin A) and prodynorphin (formerly proenkephalin B). wikipedia.organnualreviews.org Proenkephalin contains one copy of the Leu-enkephalin sequence, which can be extended to form Leu-enkephalin-Arg. wikipedia.orgmdpi.com Prodynorphin is a significant source of Leu-enkephalin and its derivatives, containing multiple copies of the Leu-enkephalin sequence. researchgate.netnih.gov The differential processing of these precursors in various tissues leads to a diverse array of bioactive peptides. annualreviews.orgsci-hub.se

Table 1: Precursor Proteins of this compound

| Precursor Protein | Alternative Name | Number of Leu-enkephalin Copies | Key Bioactive Peptides Generated |

| Proenkephalin | Proenkephalin A | 1 | Met-enkephalin, Leu-enkephalin, Met-enkephalin-Arg-Phe, Met-enkephalin-Arg-Gly-Leu |

| Prodynorphin | Proenkephalin B | 3 | Dynorphin (B1627789) A, Dynorphin B, α-Neoendorphin, Leu-enkephalin |

The liberation of this compound from its precursors is orchestrated by a family of subtilisin-like endoproteases known as prohormone convertases (PCs). The primary enzymes implicated in this process are PC1 (also known as PC1/3) and PC2. nih.gov These enzymes recognize and cleave at specific pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys) that flank the peptide sequence within the precursor. nih.govoup.combioscientifica.com

Studies have shown that PC2 exhibits a broader specificity for proenkephalin than PC1 and is considered the principal enzyme for generating smaller, active opioid peptides. nih.govnih.gov PC1, on the other hand, tends to produce larger intermediate peptides. nih.gov For instance, PC1 can cleave proenkephalin at a Lys-Lys site to produce a 5.3-kDa fragment. nih.govnih.gov In the processing of prodynorphin, PC1 has been shown to cleave at both paired basic residues and single arginine residues. nih.gov The context of the cleavage site within the three-dimensional structure of the precursor protein is a critical determinant of cleavage specificity. nih.gov Following endoproteolytic cleavage by PCs, a carboxypeptidase B-like enzyme, such as carboxypeptidase E (also known as enkephalin convertase), removes the C-terminal basic residues to yield the final peptide. wikigenes.orgnih.gov

Table 2: Prohormone Convertases in this compound Biosynthesis

| Enzyme | Alternative Names | Precursor Substrate(s) | Typical Cleavage Sites | Key Role |

| Prohormone Convertase 1 | PC1, PC1/3 | Proenkephalin, Prodynorphin | Paired basic residues (e.g., Lys-Arg, Lys-Lys), single Arg residues | Generation of intermediate-sized peptides |

| Prohormone Convertase 2 | PC2 | Proenkephalin, Prodynorphin | Paired basic residues (e.g., Lys-Arg, Arg-Arg) | Generation of smaller, active opioid peptides |

| Carboxypeptidase E | CPE, Enkephalin Convertase | C-terminally extended intermediates | Removes C-terminal basic residues (Lys or Arg) | Final processing step to generate the mature peptide |

Formation from Larger Endogenous Polypeptides

Characterization of Enzymes Involved in this compound Degradation

The biological activity of this compound is terminated by rapid degradation through the action of several peptidases. These enzymes cleave specific peptide bonds, rendering the peptide inactive.

Aminopeptidases are a major class of enzymes responsible for the degradation of enkephalins. They act by cleaving the N-terminal tyrosine residue, which is essential for the opioid activity of the peptide. Aminopeptidase (B13392206) N (APN), also known as CD13, is a membrane-bound enzyme that hydrolyzes the Tyr¹-Gly² bond of enkephalins. nih.govnih.gov Studies have shown that APN on the surface of microglia is responsible for Leu-enkephalin cleavage. nih.gov Aminopeptidase M is another aminopeptidase implicated in the hydrolysis of Leu-enkephalin in plasma. researchgate.net The inhibition of these aminopeptidases can significantly potentiate the effects of enkephalins. biorxiv.org

Endopeptidases cleave peptide bonds within the peptide chain. Two key endopeptidases involved in the degradation of this compound are Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).

Neutral Endopeptidase (NEP) , also known as neprilysin or enkephalinase, is a zinc-dependent metallopeptidase that degrades a wide range of bioactive peptides. frontiersin.orgmdpi.com NEP preferentially cleaves on the amino side of hydrophobic residues, such as the Gly³-Phe⁴ bond in enkephalins. frontiersin.orgplos.org Inhibition of NEP has been shown to increase the levels of enkephalins and potentiate their analgesic effects. plos.org

Angiotensin-Converting Enzyme (ACE) , a dipeptidyl carboxypeptidase, plays a significant role in the degradation of enkephalin-related peptides. uniprot.org It has been found that Leu-enkephalin-Arg is degraded at a much higher rate than Leu-enkephalin, with ACE being a major enzyme responsible for this degradation. nih.gov ACE primarily cleaves the Phe⁴-Leu⁵ and Gly³-Phe⁴ bonds. nih.govresearchgate.net Studies have shown that ACE inhibitors can significantly reduce the degradation of enkephalin analogs. nih.gov

Table 3: Major Enzymes in this compound Degradation

| Enzyme Class | Specific Enzyme | Alternative Names | Primary Cleavage Site(s) |

| Aminopeptidases | Aminopeptidase N | APN, CD13 | Tyr¹-Gly² |

| Aminopeptidase M | AP-M | Tyr¹-Gly² | |

| Endopeptidases | Neutral Endopeptidase | NEP, Neprilysin, Enkephalinase | Gly³-Phe⁴ |

| Angiotensin-Converting Enzyme | ACE | Phe⁴-Leu⁵, Gly³-Phe⁴ | |

| Carboxypeptidases | Carboxypeptidase B-like enzymes | Leu⁵-Arg⁶ |

Endopeptidases (e.g., Neutral Endopeptidase/Neprilysin, Angiotensin-Converting Enzyme)

Identification and Structural Elucidation of Major Metabolic Fragments

The metabolic breakdown of the hexapeptide this compound is a complex process mediated by various peptidases found in plasma and tissues. The enzymatic cleavage occurs at several specific peptide bonds, leading to the formation of smaller, characteristic fragments. The identification and structural elucidation of these metabolites are crucial for understanding the peptide's biological lifecycle.

The primary enzymatic pathways involved in its degradation include the action of aminopeptidases, endopeptidases (such as neprilysin or "enkephalinase"), and carboxypeptidases. These enzymes systematically hydrolyze the peptide bonds, leading to the inactivation of the parent compound and the generation of smaller peptides and free amino acids.

Key metabolic cleavage sites identified through research are:

The Tyr¹-Gly² bond: This bond is highly susceptible to cleavage by aminopeptidases, particularly Aminopeptidase N (APN). frontiersin.org This action releases the N-terminal tyrosine, a common and rapid degradation step for many opioid peptides. frontiersin.orgrockefeller.edu The resulting major fragment is Gly-Gly-Phe-Leu-Arg.

The Gly³-Phe⁴ bond: Endopeptidases, such as endopeptidase 24.11 (neprilysin), are known to hydrolyze the Gly³-Phe⁴ bond in the Tyr-Gly-Gly-Phe motif. pnas.org This cleavage yields two smaller peptide fragments: Tyr-Gly-Gly and Phe-Leu-Arg.

The Leu⁵-Arg⁶ bond: The C-terminal arginine is a target for carboxypeptidases. Specifically, arginine carboxypeptidases can cleave the terminal arginine residue, releasing it as a free amino acid and producing the major metabolite Tyr-Gly-Gly-Phe-Leu, also known as Leu-enkephalin. nih.gov The metabolism of the closely related dynorphin A peptide also shows cleavage at basic amino acid residues like arginine. rockefeller.edu

The resulting fragments from these cleavage events have been structurally identified using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry. The most prominent metabolic fragments are the pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), the tripeptide Tyr-Gly-Gly, and the free amino acids Tyrosine and Arginine.

| Metabolic Fragment | Sequence | Cleavage Site | Primary Enzyme(s) Involved | Reference |

|---|---|---|---|---|

| Gly-Gly-Phe-Leu-Arg | H₂N-Gly-Gly-Phe-Leu-Arg-COOH | Tyr¹-Gly² | Aminopeptidase N (APN) | frontiersin.org |

| Tyr-Gly-Gly | H₂N-Tyr-Gly-Gly-COOH | Gly³-Phe⁴ | Neprilysin (Endopeptidase 24.11) | pnas.org |

| Phe-Leu-Arg | H₂N-Phe-Leu-Arg-COOH | Gly³-Phe⁴ | Neprilysin (Endopeptidase 24.11) | pnas.org |

| Leu-enkephalin | H₂N-Tyr-Gly-Gly-Phe-Leu-COOH | Leu⁵-Arg⁶ | Arginine Carboxypeptidase | nih.gov |

| Tyrosine | Tyr | Tyr¹-Gly² | Aminopeptidase N (APN) | frontiersin.orgrockefeller.edu |

| Arginine | Arg | Leu⁵-Arg⁶ | Arginine Carboxypeptidase | nih.gov |

Factors Influencing In Vitro and Ex Vivo Metabolic Stability

The metabolic stability of this compound is a critical determinant of its biological activity and duration of action. Several factors, ranging from the presence of specific enzyme inhibitors to structural modifications of the peptide itself, can significantly influence its stability in both in vitro and ex vivo environments.

Enzyme Inhibitors: The co-administration of peptidase inhibitors is a key strategy to prevent rapid degradation and enhance metabolic stability. semanticscholar.org

Aminopeptidase Inhibitors: Bestatin, a potent inhibitor of Aminopeptidase N, can significantly slow the cleavage of the N-terminal Tyr-Gly bond, thereby increasing the half-life of the parent peptide. frontiersin.org

Neprilysin (NEP) Inhibitors: Thiorphan, an inhibitor of neprilysin (endopeptidase 24.11), prevents the hydrolysis of the Gly³-Phe⁴ bond. frontiersin.org

Endopeptidase 24.15 Inhibitors: Specific inhibitors like N-[1-(RS)-carboxy-3-phenylpropyl]-Ala-Ala-Phe-p-aminobenzoate can prevent cleavage at the Tyr-Gly bond by this particular endopeptidase, which has been shown to be a primary degrading enzyme for other neuropeptides. nih.gov

Structural Modifications: Altering the peptide's primary structure is a common and effective method to improve resistance to enzymatic proteolysis.

D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-amino acid counterpart can render the adjacent peptide bond resistant to cleavage by most proteases. mdpi.com This is a well-established method for creating "superactive" analogs of peptides. nih.gov

N-Terminal and C-Terminal Modifications: Modifications at the N-terminus, such as acetylation or the addition of a guanidyl group, can block the action of aminopeptidases. mdpi.comnih.gov Similarly, C-terminal modifications can prevent carboxypeptidase activity.

Backbone Modifications: Introducing non-natural elements into the peptide backbone, such as amide bond surrogates (e.g., 1,2,3-triazoles) or cyclizing the peptide, can impose conformational constraints that make the peptide a poor substrate for degrading enzymes. semanticscholar.orgmdpi.comacs.org

Incorporation of Unnatural Amino Acids: The inclusion of unnatural amino acids or β-amino acids can enhance metabolic stability due to altered electronic environments and configurations that are not recognized by proteases. nih.govmdpi.com

Environmental and Experimental Factors: In vitro and ex vivo stability can also be influenced by the experimental conditions.

pH and Temperature: The stability of peptides can be sensitive to the pH and temperature of the incubation medium, as these factors affect both the peptide's conformation and the activity of proteolytic enzymes. nih.gov

Tissue Source: The metabolic profile and rate of degradation can vary depending on the source of the biological matrix (e.g., plasma, brain homogenate, liver microsomes) due to different concentrations and types of peptidases present. annualreviews.org

| Factor/Strategy | Mechanism of Action | Example | Expected Outcome | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | Blocks active site of specific peptidases | Bestatin (APN inhibitor) | Prevents cleavage of Tyr¹-Gly² bond | frontiersin.org |

| D-Amino Acid Substitution | Steric hindrance prevents enzyme binding | Replacing Gly² with D-Ala | Increased resistance to aminopeptidases and endopeptidases | mdpi.com |

| N-terminal Acetylation | Blocks aminopeptidase access | Ac-Tyr-Gly-Gly-Phe-Leu-Arg | Significantly increased plasma half-life | nih.gov |

| Amide Bond Surrogates | Replaces hydrolyzable amide bond with a stable isostere | 1,2,3-triazole replacing a peptide bond | Enhanced resistance to general proteolysis | semanticscholar.org |

| Peptide Cyclization | Reduces conformational flexibility, masking cleavage sites | Head-to-tail or side-chain cyclization | Increased resistance to exo- and endopeptidases | mdpi.com |

| PEGylation | Steric shielding of the peptide backbone | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains | Increased hydrodynamic size and protection from enzymes | mdpi.com |

Synthetic Methodologies for Tyr Gly Gly Phe Leu Arg and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing peptides like Tyr-Gly-Gly-Phe-Leu-Arg. smolecule.com This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding subsequent amino acids. Excess reagents and byproducts are easily removed by washing the resin, which simplifies the purification process at each step. thieme-connect.de The entire process, including coupling and deprotection cycles, can be automated.

Two main orthogonal protection strategies dominate SPPS: Fluorenylmethoxycarbonyl (Fmoc) and Tert-Butyloxycarbonyl (Boc) chemistry. google.com The choice between them dictates the reagents used for deprotection and final cleavage.

Fmoc Strategy: The Fmoc/tBu (tert-butyl) strategy is widely used due to its milder reaction conditions. google.com The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, which is removed at each cycle using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). google.comub.edu The side chains of trifunctional amino acids are protected by acid-labile groups, such as tert-butyl (tBu) for Tyrosine, Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arginine, and Boc for Lysine if present. google.comnih.gov The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups simultaneously with a strong acid, most commonly trifluoroacetic acid (TFA). google.comnih.gov

Boc Strategy: The Boc strategy, the original method developed by Merrifield, uses the acid-labile Boc group for temporary α-amino protection. google.com Repetitive deprotection is achieved using a moderately strong acid like TFA. google.com Side-chain protecting groups are typically based on benzyl (B1604629) (Bn) esters or ethers, which require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step. google.com The harsh conditions required for final cleavage, particularly the use of hazardous HF, have led to the Fmoc strategy being favored in many applications. google.com

| Strategy | α-Amino Protection | Deprotection Reagent | Side-Chain Protection | Final Cleavage Reagent | Key Advantages/Disadvantages |

| Fmoc | Fluorenylmethoxycarbonyl (Base-labile) | Piperidine in DMF | Acid-labile (e.g., tBu, Pbf, Trt) | Strong Acid (e.g., TFA) | Adv: Milder conditions, avoids HF. Disadv: Potential for side reactions like diketopiperazine formation. |

| Boc | Tert-Butyloxycarbonyl (Acid-labile) | Trifluoroacetic Acid (TFA) | Benzyl-based (e.g., Bzl, Tos) | Strong Acid (e.g., HF) | Adv: Robust chemistry. Disadv: Requires harsh, hazardous reagents (HF) for final cleavage. |

This table provides a comparative overview of the Fmoc and Boc strategies in solid-phase peptide synthesis.

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide chain is a critical step. This requires the activation of the carboxylic acid, which is achieved using coupling reagents. The choice of reagent and additives can significantly impact coupling efficiency, reaction time, and the suppression of side reactions like racemization.

Common classes of coupling reagents include:

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are classic activators. nih.gov DIC is often preferred as its urea (B33335) byproduct is soluble, simplifying removal. nih.gov

Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and provide rapid coupling times. google.comub.edu

Phosphonium Salts: BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective, though less common, coupling reagent. nih.gov

Other Reagents: Cyclic propylphosphonic anhydride (B1165640) (T3P®) has been demonstrated as an efficient coupling reagent in solution-phase synthesis of the related Leu-enkephalin peptide, suggesting its potential applicability in SPPS. researchgate.net

To enhance reaction rates and minimize the loss of chiral integrity (racemization), coupling reagents are almost always used in combination with additives. ub.edu Common additives include N-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). google.comrsc.org These additives act as activated ester intermediates, which are less prone to side reactions. ub.edu

| Coupling Reagent | Class | Additive(s) | Characteristics |

| DIC | Carbodiimide | HOBt, Oxyma Pure | Good efficiency; soluble urea byproduct. rsc.org |

| TBTU/HBTU | Uronium/Aminium | HOBt, DIPEA | Fast and efficient; widely used in automated synthesis. google.com |

| HATU | Uronium/Aminium | DIPEA/Collidine | Very high reactivity; particularly effective for difficult couplings but more expensive. ub.edu |

| T3P® | Phosphonic Anhydride | DIPEA | High efficiency, water-soluble byproducts. researchgate.net |

This table summarizes common coupling reagents and additives used in the synthesis of this compound and its analogs.

The solid support, or resin, is a fundamental component of SPPS. The choice of resin and its linker determines the C-terminal functionality of the final peptide (acid or amide) and the conditions required for cleavage. google.com

For Peptide Acids (C-terminal -COOH): Wang resin or 2-chlorotrityl chloride (2-Cl-Trt) resin are commonly used. google.com The 2-Cl-Trt resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, preserving acid-labile side-chain protecting groups if necessary. google.comrsc.org

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. sigmaaldrich.com For the Fmoc/tBu strategy, this is typically achieved with a TFA "cocktail". nih.govsigmaaldrich.com These cocktails contain scavengers to trap the highly reactive cationic species (e.g., t-butyl, trityl cations) generated during deprotection, which could otherwise modify sensitive amino acid residues like Tyrosine, Tryptophan, or Cysteine. sigmaaldrich.comthermofisher.com A widely used, non-malodorous cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. sigmaaldrich.comcsic.es The cleavage reaction is typically run for 1-3 hours at room temperature, after which the resin is filtered off, and the crude peptide is precipitated from the TFA solution using cold diethyl ether. sigmaaldrich.comthermofisher.com

Optimized Coupling Reagents and Reaction Conditions

Liquid-Phase Peptide Synthesis (LPPS) and Hybrid Chemical Synthesis Methods

While SPPS is dominant, Liquid-Phase Peptide Synthesis (LPPS) offers an alternative that combines advantages of both solid-phase and traditional solution-phase synthesis. researchgate.netresearchgate.net In LPPS, the peptide is attached to a soluble polymer support or tag, which allows the reaction to occur in a homogeneous solution phase, potentially improving reaction kinetics. researchgate.net The peptide-tag conjugate can then be precipitated and washed for purification, avoiding the need for chromatography after each step. mdpi.com

The synthesis of the closely related pentapeptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) has been successfully demonstrated using both solution-phase (SolPPS) and liquid-phase (LPPS) methods with the coupling reagent T3P®. researchgate.netmdpi.com In the LPPS approach, a tag was used to facilitate precipitation and isolation of the growing peptide chain. mdpi.com Similarly, the synthesis of a biotinylated heptapeptide (B1575542) analog, this compound-Arg-OH, was accomplished using a solution-phase chemistry approach. nih.gov These methods, while less common for routine synthesis, are valuable for large-scale production or for synthesizing complex, modified peptides where SPPS might present challenges. researchgate.net

Advanced Strategies for Minimizing Synthesis Challenges

The synthesis of peptides, particularly those containing "difficult" sequences or sensitive residues like Arginine, can be challenging. Issues such as incomplete coupling, side reactions, and racemization can lower the yield and purity of the final product.

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a major concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can drastically alter the peptide's biological activity. thieme-connect.denih.gov Epimerization primarily occurs through two base-catalyzed mechanisms: the formation of a 5(4H)-oxazolone intermediate or direct proton abstraction from the α-carbon. nih.gov

Several strategies are employed to minimize racemization:

Urethane-Protected Amino Acids: The use of protecting groups like Fmoc and Boc (which form urethanes) significantly suppresses racemization of the activated amino acid during coupling, as oxazolone (B7731731) formation is generally prevented. thieme-connect.de

Choice of Coupling Reagents: The selection of coupling reagents and additives is crucial. The addition of HOBt or its more reactive analog HOAt (1-hydroxy-7-azabenzotriazole) to carbodiimide-mediated couplings effectively reduces racemization by forming active esters that are more reactive towards the amine component than towards oxazolone formation. nih.gov Some studies have shown that DIC induces less epimerization compared to EDC. nih.gov

Enzymatic Synthesis: A powerful, albeit less conventional, approach is the use of proteases as catalysts for peptide bond formation. thieme-connect.denih.gov This method is highly stereo- and regiospecific, proceeding without any side-chain protection and eliminating the risk of racemization. thieme-connect.de The synthesis operates under either thermodynamic or kinetic control, using proteases in their reverse hydrolysis capacity to form the amide bond. thieme-connect.denih.gov

Side Reaction Suppression Methodologies

Racemization: The loss of stereochemical integrity at the α-carbon of an amino acid during activation and coupling is a major concern. rsc.orghighfine.com This is especially problematic for all amino acids in the sequence except for the achiral Glycine (B1666218). Strategies to suppress racemization are critical for obtaining the biologically active isomer. peptide.com

Coupling Reagents and Additives: The choice of coupling reagent is paramount. While carbodiimides like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are effective, their use often necessitates the inclusion of racemization-suppressing additives. rsc.orgbachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) form reactive esters that minimize the time the amino acid remains in a highly activated, racemization-prone state. highfine.combachem.com HOAt and Oxyma-based additives have shown superior performance in inhibiting racemization compared to HOBt. highfine.com

Reaction Conditions: Minimizing the presence of a base can reduce racemization; therefore, base-free conditions using a combination of DIC and an additive like HOBt or Oxyma Pure are often preferred. bachem.com In cases where a base is required, weaker bases like sym-collidine may be used instead of stronger ones like N,N-Diisopropylethylamine (DIPEA). bachem.com

Side-Chain Reactions: The functional groups on the side chains of certain amino acids are susceptible to modification during synthesis.

Tyrosine: The phenolic hydroxyl group of Tyrosine can be alkylated by carbocations released from side-chain protecting groups during the final trifluoroacetic acid (TFA) cleavage step. acs.org The use of scavengers, such as water and triisopropylsilane (TIS), in the cleavage cocktail is essential to trap these reactive species. csic.es

Arginine: The guanidinium (B1211019) group of Arginine is strongly basic and is typically protected throughout the synthesis with groups like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). rsc.org Incomplete deprotection or side reactions involving this group can lead to impurities. Strategies using side-chain unprotected arginine have been explored in greener solvents, where careful control of reagent stoichiometry can suppress interference from the guanidino group. rsc.org

Aggregation: During SPPS, growing peptide chains can aggregate through intermolecular hydrogen bonding, leading to incomplete coupling and deprotection steps. peptide.com This is particularly relevant for longer sequences. Strategies to disrupt aggregation include:

Using solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts. peptide.com

Incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the alpha-nitrogen of an amino acid, which physically disrupts the hydrogen bonding network that causes aggregation. peptide.com

Table 1: Common Side Reactions in Peptide Synthesis and Suppression Strategies

| Side Reaction | Description | Applicable Residues in this compound | Suppression Methodologies |

|---|---|---|---|

| Racemization | Loss of stereochemical purity at the α-carbon during activation and coupling. | Tyr, Phe, Leu, Arg | Use of additives (e.g., HOBt, HOAt, OxymaPure); choice of coupling reagents (e.g., HATU); use of weaker bases (e.g., collidine); base-free conditions (e.g., DIC/Oxyma). highfine.combachem.com |

| Alkylation | Modification of sensitive residues by carbocations generated during acid-mediated cleavage. | Tyr | Addition of scavengers (e.g., TIS, water, ethanedithiol) to the cleavage cocktail. acs.org |

| Aggregation | Inter-chain hydrogen bonding of growing peptides, hindering reagent access. | Full sequence | Use of aggregation-disrupting solvents (e.g., NMP); incorporation of backbone protecting groups (e.g., Hmb); microwave-assisted synthesis. peptide.com |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the N-terminal dipeptide, cleaving it from the resin. Most common with Gly or Pro at positions 1 or 2. | Gly-Gly | Use of 2-chlorotrityl chloride (CTC) resin which is sterically hindered; incorporation of the third amino acid at a low temperature. csic.es |

Scalability Considerations for Research and Pre-Clinical Quantities

Transitioning the synthesis of this compound from small-scale research batches to the larger quantities required for pre-clinical studies introduces significant challenges related to efficiency, cost, and environmental impact. rsc.orgresearchgate.net While SPPS is inherently scalable, direct translation of a lab-scale procedure is often impractical. researchgate.net

Key considerations for scaling up production include:

Reagent and Solvent Consumption: SPPS is notoriously solvent-intensive, primarily using dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.net On a larger scale, the cost and environmental disposal of these solvents become major factors. Research into greener solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), is ongoing to mitigate this issue. mdpi.com

Reaction Kinetics and Heat Transfer: Reactions that are rapid in a small vessel may be limited by heat and mass transfer in a large-scale reactor. d-nb.info The exothermic nature of coupling reactions requires efficient reactor cooling to prevent temperature spikes that can accelerate side reactions like racemization.

Purification: The purification of peptides via reverse-phase high-performance liquid chromatography (RP-HPLC) is a significant bottleneck in large-scale production. Scaling up HPLC requires large volumes of solvents (typically acetonitrile (B52724) and water) and expensive stationary phases. Developing a robust synthesis protocol that minimizes impurities is the most effective way to simplify downstream purification.

Cost of Goods: The cost of raw materials, particularly protected amino acids and specialized coupling reagents, is a major driver of the final product cost. rsc.org For pre-clinical quantities, optimizing reagent stoichiometry and recycling valuable materials where possible are critical economic considerations. For instance, reducing the excess equivalents of amino acids and coupling reagents used for each coupling step can lead to substantial savings on a larger scale.

Strategies for successful scale-up often involve a re-optimization of the synthetic protocol. This may include switching from more expensive coupling reagents used for difficult couplings at the lab scale to more cost-effective options like DIC/Oxyma for the majority of the sequence. mdpi.com Furthermore, process analytical technology (PAT) can be implemented to monitor reaction completeness in real-time, allowing for more precise control over the synthesis and reducing the need for large excesses of reagents.

Post-Synthetic Chemical Modification and Derivatization

Following the successful assembly of the this compound peptide backbone, a wide array of chemical modifications can be introduced to create analogs with tailored properties. These post-synthetic derivatizations are crucial for developing tools to study the peptide's biological interactions or to enhance its pharmacological profile.

Introduction of Affinity Labels and Molecular Probes

Affinity labels are invaluable tools for elucidating the specific binding interactions between a ligand and its receptor. grantome.com These molecules contain a reactive electrophilic group that, after initial reversible binding to the receptor's active site, forms a stable covalent bond with a nearby nucleophilic amino acid residue. nih.govnih.gov This irreversible binding allows for the identification of contact points within the receptor's binding pocket, providing direct structural information. grantome.com

For opioid peptides like this compound, which is a fragment of the kappa-opioid receptor ligand Dynorphin (B1627789) A, affinity labels are typically introduced by modifying a specific amino acid in the sequence. nih.govnih.gov

General Strategy: A common method involves incorporating a protected, functionalized amino acid during SPPS, which is then unmasked and reacted post-synthesis. For example, Fmoc-Phe(p-NHAlloc) can be used, where the Alloc (allyloxycarbonyl) group is selectively removed at the end of the synthesis using a palladium catalyst. nih.gov The exposed primary amine at the para position of the phenylalanine residue can then be converted into a reactive electrophile.

Types of Reactive Groups: Commonly used electrophilic functionalities include isothiocyanates (-NCS) and bromoacetamides (-NHCOCH₂Br). nih.govcreighton.edu These groups are chosen for their reactivity with nucleophilic residues like cysteine, lysine, or histidine on the receptor under physiological conditions.

Position of Modification: The location of the affinity label is critical. It must be positioned such that it does not disrupt the initial high-affinity binding to the receptor but is close enough to a receptor nucleophile to react. nih.gov For enkephalin and dynorphin analogs, the phenylalanine residue (corresponding to Phe⁴ in this compound) has been a frequent target for modification. nih.govcreighton.edu Other strategies have involved modifying the D-amino acid at position 2 in dermorphin (B549996) analogs, which resulted in derivatives with subnanomolar affinity for the µ-opioid receptor. nih.gov

Table 2: Examples of Affinity Labels Incorporated into Opioid Peptides

| Parent Peptide | Sequence Modification | Reactive Group | Target Receptor(s) | Reference |

|---|---|---|---|---|

| TIPP (antagonist) | Tyr-Tic-Phe(p-NCS) -Phe-OH | Isothiocyanate | δ | acs.org |

| Dermorphin (agonist) | Tyr-D-Ala-Phe-Gly-Phe(p-NHCOCH₂Br) -Pro-Ser-NH₂ | Bromoacetamide | µ | creighton.edu |

| [D-Pro¹⁰]-Dynorphin A-(1–11)NH₂ | Tyr-Gly-Gly-Phe(p-NCS) -Leu-Arg-Arg-Ile-Arg-D-Pro-Lys-NH₂ | Isothiocyanate | κ | nih.gov |

Isotopic Labeling for Tracer Studies and Mass Spectrometry Applications

Isotopic labeling involves replacing one or more atoms in the this compound sequence with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). biosyntan.denottingham.ac.uk The resulting "heavy" peptide is chemically identical to its natural counterpart but has a higher mass that is easily distinguishable by a mass spectrometer. acs.org

This technique is fundamental for:

Quantitative Mass Spectrometry (Absolute Quantitation): In biological studies, determining the exact concentration of a peptide in a complex mixture like blood plasma or tissue homogenate is often necessary. The Absolute Quantitation (AQUA) strategy is frequently employed for this purpose. nottingham.ac.uk A known quantity of the heavy-labeled synthetic peptide is spiked into the biological sample as an internal standard. nottingham.ac.uk The endogenous, unlabeled peptide and the heavy-labeled standard co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer. acs.org By comparing the signal intensities of the light (endogenous) and heavy (standard) peptide ions, the precise quantity of the endogenous peptide can be calculated, correcting for variations in sample preparation and instrument response. nottingham.ac.ukacs.org

Tracer Studies: Labeled peptides can be administered to biological systems (in vitro or in vivo) to trace their metabolic fate. By using mass spectrometry to analyze samples over time, researchers can identify and quantify metabolic fragments of the parent peptide, providing insights into its stability and degradation pathways. nih.gov

Methods of Isotopic Labeling:

Labeled Amino Acids: The most straightforward method is to use commercially available amino acids that are already isotopically labeled (e.g., d₁₀-Leu, ¹³C₆-Arg) during SPPS. biosyntan.de This ensures the label is incorporated at a specific, known position within the peptide sequence.

Enzymatic Labeling: Post-synthetic enzymatic methods can incorporate heavy oxygen (¹⁸O) atoms into the C-terminal carboxyl group of a peptide. acs.org

The mass shift provided by the isotopic label should be significant enough (typically >4 Da) to prevent overlap between the isotopic envelopes of the light and heavy peptides in the mass spectrum, ensuring clear differentiation and accurate quantification. biosyntan.de

Advanced Analytical and Biophysical Techniques for Tyr Gly Gly Phe Leu Arg Research

High-Resolution Mass Spectrometry (MS) for Characterization and Quantification

High-resolution mass spectrometry (HR-MS) stands as a cornerstone technology in the study of Tyr-Gly-Gly-Phe-Leu-Arg, providing unparalleled accuracy and sensitivity for its characterization and quantification.

Accurate Mass Determination and Purity Assessment

HR-MS is instrumental in unequivocally determining the molecular weight of this compound. The calculated monoisotopic mass of this peptide is 711.37040956 Da. nih.gov Experimental measurements using HR-MS can verify this mass with high precision, typically within a few parts per million (ppm), which serves as a primary confirmation of the compound's identity.

Purity assessment is another critical application of HR-MS. By analyzing a sample, researchers can detect the presence of impurities, such as byproducts from peptide synthesis or degradation products. nih.govrockefeller.edu For instance, a high-resolution HPLC analysis coupled with mass spectrometry can reveal the presence of closely related peptide impurities. rockefeller.edu The high resolving power of the mass spectrometer allows for the separation and identification of these contaminants, even if they are present in minute quantities. This is essential for ensuring that the biological or pharmacological effects observed in studies are attributable solely to this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C34H49N9O8 | nih.govnih.gov |

| Molecular Weight | 711.8 g/mol | nih.gov |

| Monoisotopic Mass | 711.37040956 Da | nih.gov |

Tandem MS for De Novo Sequencing and Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the amino acid sequence of peptides like this compound without prior knowledge of the sequence, a process known as de novo sequencing. nih.govbroadinstitute.orgnih.gov In a typical MS/MS experiment, the protonated peptide ion is isolated and then fragmented by collision-induced dissociation (CID) or other activation methods like electron-capture dissociation (ECD) or electron-transfer dissociation (ETD). nih.govbroadinstitute.org

The resulting fragment ions, primarily b- and y-type ions, are then analyzed to determine the sequence of amino acids. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. This fragmentation pattern provides a "fingerprint" of the peptide's sequence, allowing for its unambiguous confirmation. vanderbilt.edusmolecule.com For example, the fragmentation of this compound would produce a series of ions that could be pieced back together to confirm the exact order of the six amino acids. vanderbilt.edu

Applications in Proteolytic Digestion and Metabolite Profiling Studies

The analytical power of MS extends to studying the fate of this compound in biological systems. In proteolytic digestion studies, enzymes are used to break down larger proteins into smaller peptides. nih.govtandfonline.com Mass spectrometry can then be used to identify the resulting fragments, providing insights into the sites of enzymatic cleavage. nih.gov This is crucial for understanding how this compound might be generated from a larger precursor protein or how it might be degraded by proteases in the body.